CAY10502

Description

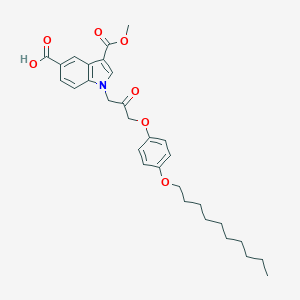

Structure

2D Structure

Properties

IUPAC Name |

1-[3-(4-decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO7/c1-3-4-5-6-7-8-9-10-17-37-24-12-14-25(15-13-24)38-21-23(32)19-31-20-27(30(35)36-2)26-18-22(29(33)34)11-16-28(26)31/h11-16,18,20H,3-10,17,19,21H2,1-2H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDZVUAKVFVDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)OCC(=O)CN2C=C(C3=C2C=CC(=C3)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888320-29-4 | |

| Record name | 1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAY10502: A Technical Guide to its Discovery and Development as a Potent cPLA2α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10502 is a potent and selective inhibitor of the calcium-dependent cytosolic phospholipase A2α (cPLA2α), an enzyme critically involved in the inflammatory cascade and implicated in various disease states. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes a summary of its inhibitory potency, detailed experimental protocols for its investigation, and a discussion of its potential therapeutic applications, particularly in the context of inflammatory and neovascular diseases.

Introduction: The Role of cPLA2α in Disease

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the production of arachidonic acid, the precursor to a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[1] Under normal physiological conditions, cPLA2α activity is tightly regulated. However, in various pathological states, its dysregulation leads to an overproduction of these inflammatory mediators, contributing to the progression of diseases such as arthritis, inflammatory bowel disease, and neuroinflammatory disorders.

The inhibition of cPLA2α presents a promising therapeutic strategy to attenuate the inflammatory response at its origin. By blocking the release of arachidonic acid, cPLA2α inhibitors can effectively reduce the downstream production of a broad spectrum of inflammatory molecules.

Discovery of this compound

This compound, with the chemical name 1-[3-[4-(decyloxy)phenoxy]-2-oxopropyl]-1H-indole-3,5-dicarboxylic acid, 3-methyl ester, emerged from a focused drug discovery program aimed at identifying novel inhibitors of cPLA2α. The discovery was first reported in a 2006 publication in the Journal of Medicinal Chemistry by Ludwig, J., Bovens, S., Brauch, C., et al. This work detailed the design and synthesis of a series of 1-indol-1-yl-propan-2-ones, culminating in the identification of this compound as a highly potent inhibitor.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the active site of the cPLA2α enzyme. This binding prevents the enzyme from accessing its phospholipid substrate, thereby blocking the hydrolysis and release of arachidonic acid from the cell membrane. The inhibition is potent and selective for the calcium-dependent cPLA2α isoform.

The following diagram illustrates the signaling pathway in which cPLA2α is a key player and the point of intervention for this compound.

Caption: Signaling pathway of cPLA2α and inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Assay Type | IC50 (nM) | Source |

| Human platelet cPLA2α | Purified enzyme | 4.3 | Cayman Chemical |

| Human platelet cPLA2α | A23187-stimulated arachidonic acid mobilization | 570 | Cayman Chemical |

| Human platelet cPLA2α | TPA-stimulated arachidonic acid mobilization | 0.9 | Cayman Chemical |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound.

Synthesis of this compound

The specific, detailed synthesis protocol for this compound from the primary publication by Ludwig et al. (2006) could not be retrieved in its entirety. The following is a generalized representation of the synthesis of 1-indol-1-yl-propan-2-one derivatives, based on related literature.

General Procedure for the Synthesis of 1-indol-1-yl-propan-2-one Derivatives:

The synthesis of the 1-indol-1-yl-propan-2-one scaffold typically involves the N-alkylation of a substituted indole with a suitable 3-carbon synthon bearing a ketone or a protected ketone functionality.

Caption: General workflow for the synthesis of 1-indol-1-yl-propan-2-ones.

Step 1: N-Alkylation of the Indole Ring. A solution of the appropriately substituted indole is treated with a base (e.g., potassium carbonate or sodium hydride) in an aprotic polar solvent such as dimethylformamide (DMF) or acetone. To this mixture, a suitable alkylating agent, such as 1-bromo-2-propanone or a related electrophile, is added. The reaction is typically stirred at room temperature or with gentle heating until completion, which is monitored by thin-layer chromatography (TLC).

Step 2: Work-up and Purification. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-indol-1-yl-propan-2-one derivative.

It is crucial to consult the original publication by Ludwig et al. (2006) for the precise reaction conditions, stoichiometry, and purification methods used for the synthesis of this compound.

In Vitro cPLA2α Inhibition Assay

The exact, detailed protocol for the in vitro cPLA2α inhibition assay used in the original discovery of this compound could not be retrieved. The following is a representative protocol for a cell-free cPLA2α activity assay based on commonly used methods.

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified cPLA2α by quantifying the release of a fluorescently labeled fatty acid from a phospholipid substrate.

Materials:

-

Purified recombinant human cPLA2α

-

Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4)

-

Test compound (this compound) and vehicle control (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of the fluorescently labeled phospholipid substrate in the assay buffer.

-

Prepare serial dilutions of this compound and the vehicle control in the assay buffer.

-

In a 96-well black microplate, add the assay buffer, the test compound or vehicle, and the purified cPLA2α enzyme.

-

Initiate the reaction by adding the fluorescent phospholipid substrate to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., EDTA to chelate calcium).

-

Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for an in vitro cPLA2α inhibition assay.

In Vivo Model: Oxygen-Induced Retinopathy (OIR) in Rats

Principle: The OIR model is a well-established animal model for studying retinal neovascularization, a key pathological feature of diseases like retinopathy of prematurity and diabetic retinopathy. The model involves exposing newborn rat pups to a period of hyperoxia, which leads to vaso-obliteration, followed by a return to normoxia, which induces a relative hypoxia and subsequent retinal neovascularization.

Procedure:

-

Induction of OIR:

-

From postnatal day 0 (P0) to P14, newborn rat pups and their nursing dam are exposed to alternating cycles of hyperoxia (50% O2) and normoxia (21% O2) every 24 hours.

-

-

Treatment:

-

At a specific time point during the normoxic phase (e.g., P14), animals receive an intravitreal injection of this compound or a vehicle control.

-

-

Evaluation of Retinal Neovascularization:

-

At P18, the animals are euthanized, and their eyes are enucleated.

-

The retinas are dissected, flat-mounted, and stained with a fluorescent vascular marker (e.g., isolectin B4).

-

The flat-mounts are imaged using fluorescence microscopy.

-

The extent of retinal neovascularization is quantified by measuring the area of neovascular tufts and/or the avascular area.

-

Caption: Experimental workflow for the oxygen-induced retinopathy model.

Potential Therapeutic Applications

The potent inhibitory activity of this compound against cPLA2α suggests its therapeutic potential in a range of inflammatory and neovascular diseases. Its ability to suppress the production of prostaglandins and leukotrienes makes it a candidate for conditions characterized by chronic inflammation.

Furthermore, the demonstrated efficacy of this compound in the OIR model highlights its potential for treating ocular diseases associated with pathological neovascularization, such as diabetic retinopathy and age-related macular degeneration.

Conclusion

This compound is a valuable research tool for investigating the role of cPLA2α in health and disease. Its high potency and selectivity make it a lead compound for the development of novel anti-inflammatory and anti-angiogenic therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

CAY10502: A Potent Inhibitor of Cytosolic Phospholipase A2α in the Arachidonic Acid Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction: CAY10502 is a potent and selective inhibitor of the calcium-dependent cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the arachidonic acid (AA) signaling cascade. By blocking the activity of cPLA2α, this compound effectively prevents the release of arachidonic acid from membrane phospholipids, the rate-limiting step for the production of various pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. This technical guide provides an in-depth overview of the role of this compound in the arachidonic acid pathway, its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound exerts its inhibitory effect by directly targeting cytosolic phospholipase A2α (cPLA2α). This enzyme is responsible for the hydrolysis of the sn-2 position of membrane glycerophospholipids, which leads to the release of arachidonic acid. The released arachidonic acid then serves as a substrate for downstream enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) to produce a variety of bioactive lipids, including prostaglandins and leukotrienes, which are key mediators of inflammation, pain, and other physiological and pathological processes.[1][2] this compound's inhibition of cPLA2α curtails this entire cascade at its origin.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various enzymatic and cell-based assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Enzyme/Cell Type | Notes |

| IC50 | 4.3 nM | Isolated human cPLA2α | Potency against the purified enzyme.[3][4] |

| IC50 | 0.57 µM (570 nM) | A23187-stimulated human platelets | Inhibition of arachidonic acid release.[3][4] |

| IC50 | 0.0009 µM (0.9 nM) | TPA-stimulated human platelets | Inhibition of arachidonic acid release.[3][4] |

Table 1: In Vitro and Cellular IC50 Values for this compound

| Cell Type | Treatment Conditions | Effect |

| Müller cells | 5, 20, 50 nM this compound for 12 hours | Inhibition of normoxic- and hypoxia-induced Prostaglandin E2 (PGE2) and VEGF production.[3] |

| Rat Retinal Microvascular Endothelial Cells (RRMEC) | 0.1-100 nM this compound for 24 hours | Inhibition of VEGF-induced proliferation.[3][5] |

Table 2: Effects of this compound on Downstream Signaling and Cellular Processes

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the role of this compound and the experimental procedures used for its characterization, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and other cPLA2α inhibitors.

cPLA2α Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the catalytic activity of purified cPLA2α.

Materials:

-

Purified recombinant human cPLA2α

-

Fluorescently labeled phospholipid substrate (e.g., PED-A1)

-

Assay buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/ml BSA)[6]

-

This compound

-

DMSO (for dissolving the inhibitor)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

In a 96-well plate, add the purified cPLA2α enzyme to the assay buffer.

-

Add the various concentrations of this compound or DMSO (vehicle control) to the wells containing the enzyme.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.[3]

-

Initiate the enzymatic reaction by adding the fluorescent phospholipid substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader. The fluorescence is generated upon cleavage of the substrate by the enzyme.

-

Calculate the initial reaction rates from the linear phase of the fluorescence curve.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Arachidonic Acid Release Assay

Objective: To measure the ability of this compound to block the release of arachidonic acid in a cellular context.

Materials:

-

Relevant cell line (e.g., human platelets, HaCaT cells)

-

Cell culture medium

-

[3H]-arachidonic acid

-

Fatty acid-free bovine serum albumin (BSA)

-

This compound

-

Stimulating agent (e.g., A23187, TPA, EGF)

-

Scintillation counter and fluid

Procedure:

-

Culture the cells to the desired confluency.

-

Label the cellular phospholipids by incubating the cells with [3H]-arachidonic acid in the culture medium for several hours (e.g., 18 hours).[7]

-

Wash the cells thoroughly with fresh medium or a buffer containing fatty acid-free BSA to remove any unincorporated [3H]-arachidonic acid.[7]

-

Pre-incubate the cells with various concentrations of this compound (or DMSO for the control) for a specified time (e.g., 30-60 minutes).[3]

-

Add the stimulating agent to the cells to activate cPLA2α and induce the release of arachidonic acid.

-

Incubate for a period known to produce a robust response (e.g., 15-60 minutes).[3]

-

Collect the cell culture supernatant.

-

Measure the amount of released [3H]-arachidonic acid in the supernatant using a scintillation counter.

-

To normalize the data, the total incorporated radioactivity can be determined by lysing the cells and measuring the radioactivity in the cell lysate.

-

Calculate the percentage of arachidonic acid release for each inhibitor concentration and determine the IC50 value.

VEGF-Induced Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of endothelial cells induced by Vascular Endothelial Growth Factor (VEGF).

Materials:

-

Human umbilical vein endothelial cells (HUVEC) or other relevant endothelial cells

-

Cell culture medium (e.g., M199)

-

VEGF

-

This compound

-

Cell proliferation reagent (e.g., MTT, CellTiter-Glo)

-

96-well cell culture plates

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Seed the endothelial cells into 96-well plates and allow them to adhere overnight.[1]

-

The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Add a predetermined optimal concentration of VEGF to the wells to stimulate proliferation. Include a control group with no VEGF.

-

Incubate the cells for a specified period (e.g., 24-48 hours).[1][8]

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

After the appropriate incubation time with the reagent, measure the absorbance or luminescence using a microplate reader.

-

The intensity of the signal is proportional to the number of viable cells.

-

Calculate the percentage of inhibition of VEGF-induced proliferation for each concentration of this compound.

Conclusion

This compound is a highly effective inhibitor of cPLA2α, targeting a key upstream event in the arachidonic acid cascade. Its ability to potently block the release of arachidonic acid and subsequent production of pro-inflammatory mediators makes it a valuable research tool for studying inflammatory processes and a potential therapeutic candidate for inflammatory diseases. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other cPLA2α inhibitors.

References

- 1. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. content.abcam.com [content.abcam.com]

- 7. 2.5. [3H]-Arachidonic Acid Release Assay [bio-protocol.org]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

CAY10502: A Novel Inhibitor of Cytosolic Phospholipase A2 in Retinopathy Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of CAY10502, a selective inhibitor of cytosolic phospholipase A2 (cPLA2), in the context of retinopathy research. The document consolidates key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways, offering a valuable resource for professionals in the field.

Introduction

Retinopathy, encompassing conditions such as diabetic retinopathy and retinopathy of prematurity, is a leading cause of vision loss globally. A key pathological feature of these diseases is retinal neovascularization, the abnormal growth of new blood vessels in the retina. This process is driven by a complex interplay of signaling molecules, with vascular endothelial growth factor (VEGF) being a primary mediator. Recent research has highlighted the crucial role of the cytosolic phospholipase A2 (cPLA2) enzyme in the signaling cascade that leads to VEGF production and subsequent neovascularization. This compound has emerged as a potent and selective inhibitor of cPLA2, demonstrating significant potential in mitigating pathological retinal angiogenesis.

Mechanism of Action of this compound in Retinopathy

This compound exerts its therapeutic effect by targeting cPLA2, a critical enzyme in the inflammatory and angiogenic pathways. In response to stimuli such as hypoxia, a common feature in retinopathies, cPLA2 is activated through phosphorylation by kinases like p38 MAP kinase. Activated cPLA2 then liberates arachidonic acid from membrane phospholipids. This arachidonic acid serves as a substrate for cyclooxygenase (COX) enzymes to produce prostaglandins, such as prostaglandin E2 (PGE2). PGE2, in turn, is a potent inducer of VEGF expression. By inhibiting cPLA2, this compound effectively blocks this cascade at an early stage, leading to a reduction in PGE2 and VEGF levels, and consequently, an inhibition of retinal neovascularization.[1]

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in inhibiting key markers of retinopathy has been demonstrated in a rat model of oxygen-induced retinopathy (OIR). The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Hypoxia-Induced Prostaglandin E2 (PGE2) and Vascular Endothelial Growth Factor (VEGF) Levels in Müller Cell-Conditioned Medium [1]

| Treatment | PGE2 Level Inhibition | VEGF Level Inhibition |

| This compound | 68.6% (P < 0.001) | 46.6% (P < 0.001) |

Table 2: Effect of this compound on OIR-Induced Retinal PGE2 and VEGF Levels [1]

| This compound Concentration | Retinal PGE2 Level Inhibition | Retinal VEGF Level Inhibition |

| 250 nM | 69% (P < 0.001) | 40.2% (P < 0.01) |

Table 3: Dose-Dependent Inhibition of Retinal Neovascularization (NV) by Intravitreal Injection of this compound in a Rat OIR Model [1]

| This compound Concentration | Reduction in Neovascularization |

| 100 nM | 53.1% (P < 0.0001) |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of cPLA2 in retinal neovascularization and a typical experimental workflow for evaluating this compound in an OIR model.

Caption: Signaling Pathway of cPLA2 in Retinal Neovascularization.

Caption: Experimental Workflow for this compound Evaluation in OIR Model.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the evaluation of this compound in retinopathy research.

This model is a standard method for inducing retinal neovascularization to study retinopathies.

-

Animals: Newborn Sprague-Dawley rats and their nursing mothers.

-

Procedure:

-

On postnatal day 7 (P7), place the rat pups and their mother in a hyperoxic chamber with 75% oxygen for 5 days.

-

On P12, return the animals to room air (21% oxygen). This transition to a relatively hypoxic environment induces retinal neovascularization.

-

The peak of neovascularization is typically observed around P17-P18.

-

-

Ethical Considerations: All animal experiments should be conducted in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research and approved by the local Institutional Animal Care and Use Committee.

This procedure is used to deliver this compound directly to the retina.

-

Materials: this compound, sterile vehicle (e.g., saline or PBS), 30-gauge needles, microsyringe, topical anesthetic, povidone-iodine solution.

-

Procedure:

-

Anesthetize the rat pups on P12.

-

Prepare a sterile solution of this compound at the desired concentration (e.g., 100 nM, 250 nM).

-

Apply a topical anesthetic to the eye.

-

Disinfect the ocular surface with povidone-iodine solution.

-

Using a microsyringe with a 30-gauge needle, carefully perform an intravitreal injection of a small volume (e.g., 1-2 µL) of the this compound solution or vehicle control into the vitreous cavity.

-

Monitor the animals for any adverse reactions.

-

This method is used to assess the extent of neovascularization and the inhibitory effect of this compound.

-

Materials: Fluorescein-dextran, dissection microscope, fluorescence microscope, image analysis software.

-

Procedure:

-

On P18, euthanize the rats and enucleate the eyes.

-

Fix the eyes in 4% paraformaldehyde.

-

Dissect the retinas and prepare flat mounts.

-

Stain the retinal vasculature with a fluorescent dye (e.g., fluorescein-dextran).

-

Capture images of the retinal flat mounts using a fluorescence microscope.

-

Quantify the area of neovascularization using image analysis software. The neovascular area is typically expressed as a percentage of the total retinal area.

-

This assay measures the enzymatic activity of cPLA2 in retinal tissue.

-

Materials: Commercially available cPLA2 assay kit, retinal tissue lysates, spectrophotometer.

-

Procedure:

-

Homogenize retinal tissue in lysis buffer to prepare retinal lysates.

-

Determine the total protein concentration of the lysates.

-

Follow the manufacturer's protocol for the cPLA2 assay kit. This typically involves incubating the retinal lysate with a specific substrate for cPLA2 and measuring the product formation, which can be detected colorimetrically or fluorometrically.

-

Express cPLA2 activity relative to the total protein concentration (e.g., pmol/min/mg protein).

-

ELISA is used to quantify the levels of PGE2 and VEGF in retinal tissue lysates or cell culture media.

-

Materials: Commercially available ELISA kits for rat PGE2 and VEGF, retinal tissue lysates or cell culture supernatant, microplate reader.

-

Procedure:

-

Prepare retinal tissue lysates or collect cell culture supernatant as described in the respective protocols.

-

Follow the manufacturer's instructions for the specific ELISA kit. This generally involves:

-

Adding standards and samples to the wells of a microplate pre-coated with a capture antibody.

-

Incubating to allow the target protein (PGE2 or VEGF) to bind to the antibody.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme.

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

-

-

Calculate the concentration of PGE2 or VEGF in the samples by comparing their absorbance to a standard curve.

-

Normalize the protein levels to the total protein concentration in the retinal lysates.

-

Conclusion

This compound has demonstrated significant promise as a therapeutic agent for retinopathies characterized by pathological neovascularization. Its targeted inhibition of cPLA2 effectively downregulates the production of key pro-angiogenic factors, PGE2 and VEGF. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and other cPLA2 inhibitors in the treatment of retinal diseases. The detailed methodologies and pathway illustrations serve as a practical resource for designing and executing future studies in this critical area of ophthalmology research.

References

CAY10502: A Technical Guide to its Role in Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CAY10502, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), and its impact on prostaglandin synthesis. This document details its mechanism of action, quantitative effects, and the experimental protocols necessary for its evaluation, serving as a critical resource for researchers in pharmacology, cell biology, and drug discovery.

Introduction to this compound and Prostaglandin Synthesis

Prostaglandins are a group of bioactive lipid compounds that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids, a critical step catalyzed by phospholipase A2 (PLA2) enzymes. Cytosolic phospholipase A2α (cPLA2α) is a key isoform in this pathway, demonstrating a preference for arachidonic acid at the sn-2 position of phospholipids. Following its release, arachidonic acid is converted into prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2. PGH2 is then further metabolized by specific synthases to produce various prostaglandins, including the pro-inflammatory prostaglandin E2 (PGE2).

This compound is a potent and selective inhibitor of cPLA2α. By targeting this upstream enzyme, this compound effectively blocks the release of arachidonic acid, thereby inhibiting the synthesis of all downstream prostaglandins and other eicosanoids. This mechanism makes this compound a valuable tool for investigating the roles of cPLA2α in various biological systems and a potential therapeutic agent for inflammatory diseases.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against cPLA2α and its effects on downstream cellular events have been quantified in various studies. The following tables summarize the key quantitative data.

| Parameter | Value | Enzyme/System | Reference |

| IC50 | 4.3 nM | Purified human platelet cPLA2α | [Not available] |

Table 1: In Vitro Enzymatic Inhibition by this compound

| Cell Type | Condition | This compound Concentration | Effect on PGE2 Production | Effect on VEGF Production | Reference |

| Müller Cells | Hypoxia | 5 nM | Dose-dependent decrease | Dose-dependent decrease | [Not available] |

| Müller Cells | Hypoxia | 20 nM | Dose-dependent decrease | Dose-dependent decrease | [Not available] |

| Müller Cells | Hypoxia | 50 nM | 68.6% decrease (P < 0.001) | 46.6% decrease (P < 0.001) | [Not available] |

| OIR Rats | In vivo | 250 nM | 69% decrease (P < 0.001) | 40.2% decrease (P < 0.01) | [Not available] |

Table 2: Cellular Effects of this compound on Prostaglandin E2 and VEGF Production

Signaling Pathway of Prostaglandin Synthesis and this compound Inhibition

The activation of cPLA2α and subsequent prostaglandin synthesis is a tightly regulated process involving upstream signaling cascades. Mitogen-activated protein kinases (MAPKs), specifically p38 and ERK1/2, play a crucial role in phosphorylating and activating cPLA2α. This compound acts by directly inhibiting the enzymatic activity of cPLA2α, thereby preventing the liberation of arachidonic acid.

CAY10502: A Technical Guide to its Specificity, Selectivity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CAY10502, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). The document details its target specificity, selectivity profile, and mechanism of action, supported by quantitative data, experimental methodologies, and pathway diagrams to facilitate its application in research and drug development.

Core Target and Mechanism of Action

This compound is a highly potent inhibitor of the calcium-dependent cytosolic phospholipase A2α (cPLA2α), also known as Group IVA phospholipase A2 (GIVA cPLA2).[1][2] The primary mechanism of action of this compound is the direct inhibition of this enzyme.

cPLA2α plays a critical role in the inflammatory cascade by selectively hydrolyzing the sn-2 position of membrane glycerophospholipids, which releases arachidonic acid.[3] This released arachidonic acid is the rate-limiting precursor for the synthesis of eicosanoids, a class of signaling molecules that includes prostaglandins and leukotrienes, which are potent mediators of inflammation. By blocking the activity of cPLA2α, this compound effectively prevents the release of arachidonic acid, thereby inhibiting the downstream production of these pro-inflammatory mediators.[3][4]

The inhibition of cPLA2α by this compound has been shown to reduce the production of prostaglandin E2 (PGE2) and Vascular Endothelial Growth Factor (VEGF) in various cellular and preclinical models.[5] Furthermore, emerging evidence suggests that cPLA2α acts as an upstream regulator of NF-κB activation in certain cell types, indicating that this compound may also modulate NF-κB-mediated signaling events.

Potency and Target Specificity

This compound demonstrates high potency towards its primary target, cPLA2α. The half-maximal inhibitory concentration (IC50) has been consistently reported in the low nanomolar range.

| Target Enzyme | IC50 Value | Reference |

| Cytosolic Phospholipase A2α (cPLA2α) | 4.3 nM | [1][4][6][7] |

Selectivity Profile

While comprehensive quantitative data on the selectivity of this compound against a wide panel of phospholipase A2 isoforms is not extensively published, available studies indicate a high degree of specificity for cPLA2α over other major PLA2 families.

-

Secretory PLA2 (sPLA2): One study demonstrated that this compound exhibited no inhibition of porcine pancreatic sPLA2 at concentrations up to 5 µM.[8] In functional assays, the use of a selective sPLA2 inhibitor (thioetheramide-PC) showed distinct effects from this compound, implying target specificity.[5]

-

Calcium-Independent PLA2 (iPLA2): In studies on retinal lysates, the pharmacological effects of this compound were clearly distinguished from those of the iPLA2-selective inhibitor bromoenol lactone and the broader cPLA2/iPLA2 inhibitor methylarachidonyl fluorophosphate (MAFP).[5] This suggests that this compound does not significantly inhibit iPLA2.

These findings collectively support the characterization of this compound as a specific inhibitor of cPLA2α, making it a valuable tool for dissecting the specific roles of this enzyme in cellular signaling and disease models.

Signaling Pathways and Experimental Workflows

To visually represent the context in which this compound acts, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for its characterization.

Experimental Protocols

Below are representative methodologies for assays commonly used to evaluate the activity of this compound.

In Vitro cPLA2α Enzymatic Activity Assay

This protocol outlines a general procedure to determine the IC50 of an inhibitor against isolated cPLA2α.

Objective: To quantify the direct inhibitory effect of this compound on recombinant human cPLA2α activity.

Materials:

-

Recombinant human cPLA2α enzyme.

-

Assay Buffer: e.g., 80 mM HEPES, pH 7.4, containing 150 mM NaCl, 10 mM CaCl2, 1 mg/mL BSA.

-

Substrate: Vesicles containing a fluorescently labeled phospholipid (e.g., NBD-PC).

-

This compound stock solution in DMSO.

-

96-well microplate (black, for fluorescence).

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer. Also prepare a vehicle control (DMSO) and a no-enzyme control.

-

In a 96-well plate, add 10 µL of each inhibitor dilution or control.

-

Add 70 µL of the fluorescent phospholipid substrate solution to each well.

-

Initiate the reaction by adding 20 µL of diluted recombinant cPLA2α enzyme to each well (except the no-enzyme control).

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Stop the reaction (method depends on the specific kit, e.g., by adding a stop solution or by heat inactivation).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for the fluorophore used.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Prostaglandin E2 (PGE2) Production Assay

This protocol describes how to measure the effect of this compound on the production of PGE2 in cultured cells.

Objective: To assess the ability of this compound to inhibit cPLA2α activity within a cellular context by measuring a key downstream inflammatory mediator.

Materials:

-

Cell line known to produce PGE2 (e.g., Müller cells, macrophages).

-

Cell culture medium (e.g., DMEM).

-

Stimulating agent (e.g., hypoxia chamber, calcium ionophore A23187, or lipopolysaccharide (LPS)).

-

This compound stock solution in DMSO.

-

Phosphate-Buffered Saline (PBS).

-

PGE2 ELISA Kit.

-

Bradford assay or similar method for protein quantification.

Procedure:

-

Plate cells in a multi-well plate and grow to ~80-90% confluency.

-

Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour at 37°C.

-

Add the stimulating agent to the wells to induce PGE2 production. For example, place the plate in a hypoxic chamber or add A23187 to the medium.

-

Incubate for the desired period (e.g., 4-24 hours).

-

Collect the cell culture supernatant from each well.

-

Lyse the cells remaining in the wells and determine the total protein content for each well to normalize the results.

-

Measure the concentration of PGE2 in the collected supernatant using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.

-

Normalize the PGE2 concentration to the total protein content for each sample.

-

Plot the normalized PGE2 levels against the this compound concentration to determine the dose-dependent inhibitory effect.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Frontiers | Rotavirus-Mediated Prostaglandin E2 Production in MA104 Cells Promotes Virus Attachment and Internalisation, Resulting in an Increased Viral Load [frontiersin.org]

- 5. Role of Cytosolic Phospholipase A2 in Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ingentaconnect.com [ingentaconnect.com]

CAY10502: A Technical Guide to its Mechanism and Application in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10502 is a potent and selective inhibitor of calcium-dependent cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. With an IC50 of 4.3 nM for the isolated human platelet enzyme, this compound serves as a critical tool in preclinical research, particularly in studies related to inflammation and angiogenesis.[1] This technical guide provides a comprehensive overview of the existing literature on this compound, detailing its mechanism of action, experimental protocols for its use, and a summary of key quantitative findings.

Core Mechanism of Action

This compound exerts its inhibitory effects by targeting cPLA2α, the enzyme responsible for the rate-limiting step in the production of arachidonic acid.[2][3] Arachidonic acid is a precursor to a wide range of bioactive lipid mediators, including prostaglandins and leukotrienes, which are central to inflammatory processes. By blocking the release of arachidonic acid, this compound effectively downregulates the production of these pro-inflammatory eicosanoids.[2][3] This mechanism makes this compound a valuable agent for investigating the role of cPLA2α in various pathological conditions.

The signaling pathway downstream of cPLA2α activation involves the conversion of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into prostaglandins and leukotrienes, respectively. These eicosanoids can then act on various cellular receptors to mediate inflammatory responses, including vasodilation, increased vascular permeability, and pain.

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings from the literature.

| Assay Type | Target | Organism/Cell Line | IC50 | Reference |

| Enzymatic Assay | Isolated cPLA2α | Human Platelets | 4.3 nM | [1] |

| Arachidonic Acid Release | cPLA2α (A23187 stimulated) | Human Platelets | 0.57 µM | [1][4] |

| Arachidonic Acid Release | cPLA2α (TPA stimulated) | Human Platelets | 0.0009 µM | [1][4] |

| Experimental Model | Parameter Measured | Treatment Concentrations | % Inhibition / Effect | Reference |

| Hypoxia-induced Müller Cells | PGE2 Production | 50 nM | 68.6% reduction | [5] |

| Hypoxia-induced Müller Cells | VEGF Production | 50 nM | 46.6% reduction | [5] |

| VEGF-induced RRMEC Proliferation | Cell Proliferation | 35 nM | 64.3% reduction | [4][6] |

| VEGF-induced RRMEC Proliferation | Cell Proliferation | 50 nM | 84.1% reduction | [4][6] |

| Rat Oxygen-Induced Retinopathy | Retinal Neovascularization | 100 nM (intravitreal) | 53.1% reduction | [1][5][6] |

| Normoxic Müller Cells | VEGF Production | 50 nM | Significant reduction | [6] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below. These protocols are compiled from published studies and provide a framework for replicating and building upon existing research.

cPLA2α Activity Assay

This assay measures the enzymatic activity of cPLA2α and its inhibition by this compound.

Workflow:

Figure 2: cPLA2α Activity Assay Workflow.

Detailed Protocol:

-

Protein Extraction:

-

Homogenize retinal tissue in a cold lysis buffer (e.g., 80 mM Hepes pH 7.4, 150 mM NaCl, 10 mM CaCl2, 4 mM Triton X-100, 30% glycerol, and 1 mg/mL BSA).[6]

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein extract.

-

-

Inhibition Step:

-

Pre-incubate the protein extracts with varying concentrations of this compound or vehicle control.

-

-

Enzymatic Reaction:

-

Detection:

-

Stop the reaction and measure the product formation. For thioester substrates, this can be achieved by adding DTNB (Ellman's reagent) and measuring the absorbance at 405-414 nm.[7]

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis to determine cPLA2α activity.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

Arachidonic Acid Release Assay

This assay quantifies the release of arachidonic acid from cells, a direct downstream effect of cPLA2α activity.

Workflow:

Figure 3: Arachidonic Acid Release Assay Workflow.

Detailed Protocol:

-

Cell Culture and Labeling:

-

Culture cells (e.g., human platelets or Müller cells) to the desired confluency.

-

Label the cells by incubating them with [3H]-arachidonic acid in a low-serum medium for several hours (e.g., 18 hours).

-

-

Inhibitor Treatment:

-

Wash the cells to remove unincorporated [3H]-arachidonic acid.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

-

-

Cell Stimulation:

-

Sample Collection and Measurement:

-

After the stimulation period, collect the cell culture supernatant.

-

Measure the amount of radioactivity in the supernatant using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of arachidonic acid released relative to the total amount incorporated by the cells.

-

Compare the release in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.

-

VEGF and PGE2 Production Assays (ELISA)

These assays measure the levels of Vascular Endothelial Growth Factor (VEGF) and Prostaglandin E2 (PGE2), key downstream mediators of the cPLA2α pathway, in cell culture supernatants or tissue lysates.

Workflow:

Figure 4: VEGF and PGE2 ELISA Workflow.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Experimental Condition:

-

Expose the treated cells to the desired condition, such as normoxia or hypoxia (e.g., for 12 hours), to stimulate VEGF and PGE2 production.[6]

-

-

Sample Collection:

-

Collect the cell culture medium. For tissue analysis, prepare retinal lysates.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for VEGF and PGE2.

-

Follow the manufacturer's protocol, which typically involves adding samples and standards to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

-

-

Data Analysis:

-

Generate a standard curve using the provided standards.

-

Determine the concentration of VEGF or PGE2 in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the results to the total protein concentration of the cell lysates, if applicable.

-

Rat Oxygen-Induced Retinopathy (OIR) Model

This in vivo model is used to study retinal neovascularization and evaluate the therapeutic potential of compounds like this compound.

Workflow:

Figure 5: Rat OIR Model Workflow.

Detailed Protocol:

-

Induction of Retinopathy:

-

Compound Administration:

-

Tissue Collection and Preparation:

-

At a specific time point after returning to room air (e.g., 6 days), euthanize the animals.[6]

-

Enucleate the eyes and dissect the retinas.

-

-

Staining and Imaging:

-

Prepare retinal flat mounts and stain them with a fluorescently labeled lectin (e.g., isolectin B4) that binds to the vascular endothelium.

-

Capture images of the retinal vasculature using fluorescence microscopy.

-

-

Quantification of Neovascularization:

-

Use image analysis software to quantify the area of neovascular tufts on the retinal surface.

-

Compare the neovascular area in this compound-treated eyes to vehicle-treated controls to assess the inhibitory effect.

-

Conclusion

This compound is a powerful and specific inhibitor of cPLA2α that has been instrumental in elucidating the role of this enzyme in inflammatory and angiogenic processes. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies investigating the therapeutic potential of cPLA2α inhibition. The consistent demonstration of this compound's efficacy in reducing inflammation- and angiogenesis-related endpoints in both in vitro and in vivo models underscores its value as a preclinical research tool.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytosolic Phospholipase A2 Modulates TLR2 Signaling in Synoviocytes | PLOS One [journals.plos.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Role of Cytosolic Phospholipase A2 in Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

Methodological & Application

Application Notes and Protocols for CAY10502 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10502 is a potent and selective inhibitor of the calcium-dependent cytosolic phospholipase A2α (cPLA₂α).[1][2][3] This enzyme plays a critical role in the inflammatory process by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to various pro-inflammatory lipid mediators such as prostaglandins and leukotrienes.[4] The inhibitory action of this compound on cPLA₂α makes it a valuable tool for investigating inflammatory pathways and a potential therapeutic agent for inflammatory diseases and retinopathy.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell signaling and function.

Data Presentation

Inhibitory Activity of this compound

| Target | System | Stimulant | IC₅₀ Value | Reference |

| cPLA₂α | Isolated human platelet enzyme | - | 4.3 nM | [1][2][3] |

| Arachidonic Acid Release | Human platelets | A23187 | 570 nM | [2][3] |

| Arachidonic Acid Release | Human platelets | TPA | 0.9 nM | [2][3] |

Signaling Pathways

This compound primarily targets the cPLA₂α enzyme, which is a key component of several signaling cascades. Its inhibition affects downstream pathways, including the NF-κB signaling pathway, by modulating the production of inflammatory mediators.

Caption: Inhibition of the cPLA₂α and NF-κB signaling pathway by this compound.

Experimental Protocols

General Cell Culture and Treatment with this compound

This protocol outlines a general procedure for culturing adherent mammalian cells and treating them with this compound. Specific parameters such as cell seeding density and incubation times may need to be optimized for different cell lines and experimental goals.

Materials:

-

Mammalian cell line of choice (e.g., RRMEC, Müller cells)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

This compound (stock solution prepared in DMSO)

-

Cell culture plates (e.g., 6-well, 24-well, or 96-well)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 80-90% confluency.

-

Wash cells with PBS and detach using trypsin-EDTA.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into the appropriate culture plates at the desired density. For a 96-well plate, a common seeding density is 3,000-5,000 cells per well.[5]

-

Incubate overnight to allow for cell attachment.

-

-

This compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

-

On the day of the experiment, dilute the this compound stock solution in a serum-free or complete medium to the desired final concentrations. It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

-

Cell Treatment:

-

Remove the culture medium from the wells.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the cells for the desired period (e.g., 12 or 24 hours), depending on the specific assay.[1]

-

Caption: A generalized workflow for conducting cell-based assays with this compound.

Protocol 1: VEGF-Induced Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of rat retinal microvascular endothelial cells (RRMEC) induced by Vascular Endothelial Growth Factor (VEGF).[1]

Materials:

-

RRMEC cell line

-

Complete growth medium

-

Serum-free medium

-

Recombinant VEGF

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RRMEC in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.

-

Synchronize the cells by starving them in a serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1-100 nM) or vehicle control for 1 hour.[1]

-

Stimulate the cells with VEGF (e.g., 50 ng/mL), except for the negative control group.

-

Incubate for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the VEGF-treated control.

Protocol 2: Arachidonic Acid Release Assay

This protocol is designed to quantify the inhibition of arachidonic acid release by this compound in cells such as human platelets.[1][2]

Materials:

-

Human platelets or other suitable cell line

-

Tyrode's solution

-

[³H]-Arachidonic Acid

-

A23187 or TPA (phorbol 12-myristate 13-acetate)

-

This compound

-

Scintillation counter and fluid

Procedure:

-

Label the cells by incubating them with [³H]-arachidonic acid in a serum-free medium for 2-4 hours.

-

Wash the cells thoroughly with PBS to remove unincorporated [³H]-arachidonic acid.

-

Resuspend the cells in Tyrode's solution.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

-

Stimulate the release of arachidonic acid by adding a stimulant such as A23187 or TPA.

-

Incubate for an appropriate time (e.g., 30 minutes).

-

Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Collect the supernatant and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity.

Protocol 3: Western Blot Analysis for cPLA₂ and NF-κB Signaling

This protocol details the investigation of this compound's effect on the phosphorylation of key proteins in the cPLA₂ and NF-κB signaling pathways in platelets.[4]

Materials:

-

Washed platelets (1.2 × 10⁹ cells/mL)

-

Tyrode's solution

-

Collagen (1 µg/mL)

-

This compound (20 µM)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-cPLA₂, anti-phospho-IKK, anti-phospho-p65, anti-IκBα, and loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Pre-incubate washed platelets with either Tyrode's solution, DMSO (vehicle), or this compound (20 µM) for a specified time.[4]

-

Stimulate the platelets with collagen (1 µg/mL) to activate the signaling pathways.[4]

-

Lyse the cells with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control.

Conclusion

This compound is a powerful research tool for dissecting the roles of cPLA₂α in cellular physiology and pathology. The protocols provided here offer a framework for investigating its effects on cell proliferation, inflammatory mediator release, and intracellular signaling. Researchers should optimize these protocols for their specific cell systems and experimental questions to achieve robust and reproducible results.

References

Application Notes and Protocols for CAY10502 in Murine Models

For research use only. Not for use in diagnostic procedures.

Introduction

CAY10502 is a potent and selective inhibitor of calcium-dependent cytosolic phospholipase A2α (cPLA2α). cPLA2α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid is subsequently metabolized to pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. Due to its central role in inflammation, cPLA2α is a compelling target for therapeutic intervention in a variety of inflammatory diseases.

Mechanism of Action

This compound exerts its inhibitory effect on cPLA2α, thereby blocking the liberation of arachidonic acid from the cell membrane. This action reduces the substrate available for downstream inflammatory pathways, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to decreased production of prostaglandins and leukotrienes.

Signaling Pathway of cPLA2α Inhibition

Caption: this compound inhibits the activation of cPLA2α, preventing the release of arachidonic acid.

Dosage and Administration in Mice

Disclaimer: The following dosage and administration information is extrapolated from in vivo studies of other cPLA2α inhibitors in mice. The optimal dose, route, and frequency of administration for this compound must be determined empirically for each specific mouse model and experimental design.

Summary of Dosing for cPLA2α Inhibitors in Mice

| Inhibitor | Dosage Range | Administration Route | Mouse Model | Reference |

| PLA-902 | 100 mg/kg | Oral | Thrombosis | [1] |

| PLA-902 | 3.3 mg/g in chow | Oral (in feed) | Thrombosis | [1] |

| Bromoenol lactone (BEL) | 6 µg/g | Intraperitoneal (IP) | Retinal iPLA2 inhibition | [2] |

| AVX001 / AVX002 | Not specified (2 mL/kg volume) | Intraperitoneal (IP) | Collagen-Induced Arthritis | [3] |

Recommended Starting Doses for this compound (Hypothetical)

Based on the data from other cPLA2α inhibitors, a pilot study for this compound could include the following starting dose ranges. It is critical to perform dose-response and toxicity studies to determine the optimal and safe dose for your specific application.

| Administration Route | Suggested Starting Dose Range | Vehicle |

| Oral (gavage) | 10 - 100 mg/kg | e.g., Corn oil, 0.5% methylcellulose |

| Intraperitoneal (IP) | 1 - 20 mg/kg | e.g., Saline, DMSO/Saline mixture |

Experimental Protocols

The following are generalized protocols for the administration of a cPLA2α inhibitor in a mouse model of inflammation. These should be adapted for this compound.

Protocol 1: Oral Administration in an Acute Inflammation Model

This protocol is based on a model where inflammation is induced acutely, and the therapeutic effect of the inhibitor is evaluated.

Experimental Workflow

Caption: Workflow for oral administration of this compound in an acute inflammation model.

Methodology

-

Animal Model: Use an appropriate mouse strain for the inflammation model (e.g., C57BL/6).

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

-

Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

-

Preparation of this compound: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., corn oil).

-

Administration: Administer this compound or vehicle via oral gavage at a volume of 5-10 mL/kg.

-

Induction of Inflammation: One hour after treatment, induce inflammation using a standard method (e.g., intraperitoneal injection of lipopolysaccharide (LPS) or intraplantar injection of carrageenan).

-

Monitoring and Sample Collection: Monitor mice for clinical signs of inflammation (e.g., paw edema, temperature changes). Collect blood or tissue samples at predetermined time points for biomarker analysis (e.g., cytokine levels, prostaglandin E2 levels).

-

Endpoint Analysis: At the end of the study, euthanize mice and collect tissues for histological analysis or other endpoint measurements.

Protocol 2: Intraperitoneal Administration in a Chronic Disease Model

This protocol is designed for a chronic disease model, such as collagen-induced arthritis, requiring repeated dosing.

Experimental Workflow

Caption: Workflow for intraperitoneal administration of this compound in a chronic disease model.

Methodology

-

Animal Model: Use a mouse strain susceptible to the chronic disease model (e.g., DBA/1J for collagen-induced arthritis).

-

Disease Induction: Induce the disease according to a validated protocol.

-

Monitoring for Onset: Monitor mice for the first appearance of clinical signs.

-

Grouping: Upon disease onset, randomize mice into treatment groups.

-

Preparation of this compound: Dissolve or suspend this compound in a sterile vehicle suitable for intraperitoneal injection (e.g., sterile saline with a low percentage of DMSO).

-

Administration: Administer this compound or vehicle via intraperitoneal injection daily or on a predetermined schedule.

-

Monitoring Disease Progression: Regularly assess disease severity using established scoring systems (e.g., arthritis index).

Conclusion

This compound is a valuable tool for investigating the role of cPLA2α in various physiological and pathological processes. While specific in vivo dosing regimens for this compound in mice are not yet established, the provided general protocols, based on the use of other cPLA2α inhibitors, offer a starting point for researchers. It is imperative to conduct thorough dose-finding and toxicity studies to establish a safe and effective dose for any new in vivo application of this compound.

References

- 1. ahajournals.org [ahajournals.org]

- 2. A mouse model of in vivo chemical inhibition of retinal calcium-independent phospholipase A2 (iPLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

CAY10502 solubility and stock solution preparation

Topic: CAY10502 Solubility and Stock Solution Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of the calcium-dependent cytosolic phospholipase A2α (cPLA2α)[1][2]. With an IC50 value of 4.3 nM for the purified human platelet enzyme, this compound serves as a critical tool for investigating the role of cPLA2α in various physiological and pathological processes[1][2]. This enzyme is a key player in the inflammatory cascade, catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor for eicosanoids such as prostaglandins and leukotrienes[3]. Consequently, this compound is widely utilized in studies related to inflammation, thrombosis, and cardiovascular diseases[3]. These application notes provide detailed protocols for the solubilization and preparation of stock solutions of this compound to ensure accurate and reproducible experimental outcomes.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties and solubility of this compound is presented in the table below for easy reference.

| Property | Value |

| Formal Name | 1-[3-[4-(decyloxy)phenoxy]-2-oxopropyl]-1H-indole-3,5-dicarboxylic acid, 3-methyl ester |

| CAS Number | 888320-29-4 |

| Molecular Formula | C₃₀H₃₇NO₇ |

| Molecular Weight | 523.6 g/mol |

| Solubility in DMSO | 10 mg/mL |

| Solubility in DMF | 20 mg/mL |

| Solubility in DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

| Storage Temperature | -20°C |

| Stability | ≥ 4 years |

Data sourced from Cayman Chemical product information[1].

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

Protocol:

-

Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.236 mg of this compound (Molecular Weight = 523.6 g/mol ).

-

Dissolution: Add the appropriate volume of DMSO to the solid this compound. For 5.236 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles[4]. Store the aliquots at -20°C.

Preparation of a 20 mM Stock Solution in DMF

Materials:

-

This compound (solid)

-

Dimethylformamide (DMF), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

Protocol:

-

Equilibrate: Bring the vial of this compound to room temperature before opening.

-

Weighing: Weigh the required amount of this compound. To prepare 1 mL of a 20 mM stock solution, you will need 10.472 mg of this compound.

-

Dissolution: Add the calculated volume of DMF to the solid this compound. For 10.472 mg, add 1 mL of DMF.

-

Mixing: Vortex the solution thoroughly to ensure complete dissolution.

-

Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -20°C.

Preparation of Working Solutions in Aqueous Buffers

This compound has limited solubility in aqueous solutions. Therefore, working solutions for cell-based assays or other aqueous systems should be prepared by diluting the concentrated stock solution (in DMSO or DMF).

Protocol:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer of choice (e.g., PBS, cell culture medium) to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound[4].

-

Solvent Concentration: Ensure that the final concentration of the organic solvent (DMSO or DMF) in the working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity[4][5]. A vehicle control (medium with the same final concentration of the solvent) should always be included in experiments.

-

Usage: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day[6].

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound exerts its inhibitory effect on cPLA2α, a critical enzyme in the arachidonic acid cascade. The activation of cPLA2α leads to the release of arachidonic acid from membrane phospholipids, which is then metabolized into various pro-inflammatory lipid mediators. This pathway is also interconnected with other major signaling networks, such as the PI3K/Akt pathway[3].

Caption: this compound inhibits cPLA2α, blocking arachidonic acid release.

General Experimental Workflow

The following diagram illustrates a typical workflow for using this compound, from preparing the stock solution to conducting a cell-based assay.

Caption: General workflow for this compound from stock preparation to data analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

CAY10502 Treatment of Primary Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10502 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. With an IC50 value of 4.3 nM for the isolated human enzyme, this compound serves as a critical tool for investigating the role of cPLA2α in various cellular processes.[1][2] This enzyme is responsible for the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the production of eicosanoids, including prostaglandins and leukotrienes. These lipid mediators are deeply involved in inflammation, angiogenesis, and cell proliferation.

These application notes provide detailed protocols for the treatment of primary cell lines with this compound to study its effects on key cellular functions. The protocols are designed to be adaptable for various primary cell types, with a focus on primary endothelial and retinal Müller cells, which are known to be responsive to cPLA2α inhibition.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the active site of cPLA2α. This prevents the hydrolysis of sn-2 fatty acids from the glycerol backbone of phospholipids, thereby blocking the release of arachidonic acid. The downstream consequences of this inhibition include the reduced synthesis of pro-inflammatory and pro-angiogenic mediators.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in various cellular and in vivo models.

| Parameter | Cell/Model System | IC50 / Effect | Reference |

| cPLA2α Inhibition | Isolated human platelet enzyme | 4.3 nM | [2] |

| Arachidonic Acid Release | Human platelets (A23187-stimulated) | 570 nM | [2] |

| Arachidonic Acid Release | Human platelets (TPA-stimulated) | 0.9 nM | [2] |

| VEGF-induced Proliferation | Rat retinal microvascular endothelial cells (RRMEC) | Significant reduction at 35 nM and 50 nM | [1] |

| VEGF Production | Müller cells (hypoxia-induced) | Inhibition at 5, 20, and 50 nM | [1] |

| PGE2 Production | Müller cells (hypoxia-induced) | Inhibition at 5, 20, and 50 nM | [1] |

| Retinal Neovascularization | Rat oxygen-induced retinopathy model | 53.1% reduction at 100 nM | [1] |

Experimental Protocols

General Guidelines for Handling this compound

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute in a suitable solvent such as DMSO to create a stock solution (e.g., 10 mM).

-

Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability.

-

Working Dilutions: Prepare fresh working dilutions in cell culture medium on the day of the experiment. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the primary cells (typically ≤ 0.1%). A vehicle control (medium with the same concentration of solvent) should always be included in experiments.

Protocol for Treatment of Primary Endothelial Cells

This protocol is designed for primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or Retinal Microvascular Endothelial Cells (RMECs).

Materials:

-

Primary endothelial cells (e.g., HUVECs, RMECs)

-

Complete endothelial cell growth medium

-

Serum-free basal medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle (DMSO)

-

Multi-well plates (e.g., 96-well for proliferation, 24-well for protein analysis)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed primary endothelial cells in multi-well plates at a density that will allow for logarithmic growth during the experiment.

-

Adhesion: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

Serum Starvation (Optional): For experiments investigating the effects of growth factors, replace the complete medium with serum-free basal medium and incubate for 4-6 hours.

-

Treatment: Prepare working solutions of this compound in the appropriate cell culture medium (with or without serum/growth factors, depending on the experimental design). A typical concentration range to test is 1 nM to 100 nM. Include a vehicle control.

-

Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle. Incubate for the desired duration (e.g., 12, 24, or 48 hours).

-

Downstream Assays: Following incubation, proceed with the desired assays, such as cell proliferation, VEGF production, or arachidonic acid release assays.

Key Experimental Assays

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol:

-

Following the treatment protocol above in a 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of proliferation inhibition.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of Vascular Endothelial Growth Factor (VEGF) secreted into the cell culture supernatant.

Protocol:

-